An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzo[c]isothiazol-3-yl benzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzo[c]isothiazol-3-yl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of novel synthesized compounds is of paramount importance. Benzo[c]isothiazol-3-yl benzoate is a heterocyclic compound of interest, combining the bio-active benzo[c]isothiazole moiety with a benzoate group. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive analytical technique for determining the precise molecular structure of organic compounds in solution.[1] This guide, designed for professionals in drug development and chemical research, provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Benzo[c]isothiazol-3-yl benzoate. By delving into the theoretical underpinnings and practical interpretation of its NMR spectra, this document serves as an essential reference for the characterization of this and structurally related molecules.[2]
Molecular Structure and Numbering
To facilitate a clear and precise assignment of NMR signals, the molecular structure of Benzo[c]isothiazol-3-yl benzoate is presented below with a systematic numbering scheme for both the benzo[c]isothiazole and benzoate ring systems. This numbering will be used consistently throughout the spectral analysis.
Caption: Molecular structure of Benzo[c]isothiazol-3-yl benzoate with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show nine distinct signals in the aromatic region, corresponding to the nine protons on the two aromatic rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | d | ~8.0 |
| H-5 | 7.4 - 7.6 | t | ~7.5 |
| H-6 | 7.6 - 7.8 | t | ~7.5 |
| H-7 | 8.3 - 8.5 | d | ~8.0 |
| H-2', H-6' | 8.1 - 8.3 | d | ~7.5 |
| H-3', H-5' | 7.5 - 7.7 | t | ~7.5 |
| H-4' | 7.6 - 7.8 | t | ~7.5 |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display signals for all 14 carbon atoms. Due to symmetry, the signals for C-2' and C-6', as well as C-3' and C-5' on the benzoate ring, will be equivalent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 160 - 165 |
| C-3a | 128 - 132 |
| C-4 | 122 - 125 |
| C-5 | 129 - 133 |
| C-6 | 125 - 128 |
| C-7 | 120 - 123 |
| C-7a | 145 - 150 |
| C-9 (C=O) | 164 - 168 |
| C-1' | 129 - 131 |
| C-2', C-6' | 130 - 132 |
| C-3', C-5' | 128 - 130 |
| C-4' | 133 - 136 |
Detailed Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) provides a wealth of information.
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Benzo[c]isothiazole Protons (H-4 to H-7): The four protons on the benzo[c]isothiazole ring system are expected to appear as a complex set of multiplets due to ortho and meta couplings. H-7 is predicted to be the most downfield-shifted proton of this ring system due to the anisotropic effect of the lone pair on the adjacent nitrogen atom and the deshielding effect of the fused ring system. H-4 will also be significantly deshielded due to its proximity to the isothiazole ring. The central protons, H-5 and H-6, are expected to resonate at slightly higher fields and will likely appear as triplets (or more accurately, doublets of doublets that approximate triplets).
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Benzoate Protons (H-2' to H-6'): The protons of the benzoate ring will exhibit a more conventional substitution pattern. The H-2' and H-6' protons, being ortho to the electron-withdrawing ester group, will be the most deshielded and are expected to appear as a doublet. The H-4' proton (para) will also be deshielded, while the H-3' and H-5' protons (meta) will be the least deshielded of this ring system, appearing as a triplet.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[1]
-
Quaternary Carbons: Several carbons in Benzo[c]isothiazol-3-yl benzoate lack directly attached protons and will appear as singlets with lower intensity. These include the bridgehead carbons C-3a and C-7a, the ester-linked carbon C-3, the carbonyl carbon C-9, and the ipso-carbon of the benzoate ring C-1'. The carbonyl carbon (C-9) is expected to have the most downfield chemical shift in the spectrum, typically in the range of 164-168 ppm.[7] The C-3 carbon, attached to both nitrogen and oxygen, will also be significantly deshielded.
-
Protonated Aromatic Carbons: The chemical shifts of the protonated carbons (CH groups) are influenced by the electronic effects of the substituents. Carbons in the benzo[c]isothiazole ring are influenced by the nitrogen and sulfur heteroatoms.[8] In the benzoate ring, the C-4' carbon is expected to have a relatively downfield shift due to the resonance effect of the carbonyl group. The chemical shifts of aromatic carbons generally fall within the 120-150 ppm range.[7]
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent upon a meticulous experimental procedure. The following protocol outlines the standard steps for the analysis of a small organic molecule like Benzo[c]isothiazol-3-yl benzoate.[9]
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of Benzo[c]isothiazol-3-yl benzoate. By combining theoretical predictions with established principles of NMR spectroscopy, researchers and scientists can confidently assign the spectral features of this molecule, ensuring its structural integrity in drug discovery and development pipelines. The provided experimental protocol further serves as a practical reference for obtaining high-fidelity NMR data, which is the foundation of accurate structural elucidation.
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